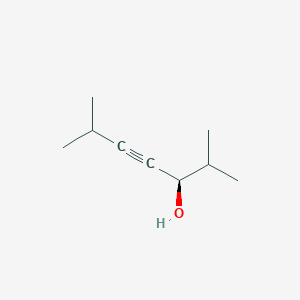
(3R)-2,6-Dimethylhept-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-2,6-Dimethylhept-4-yn-3-ol is an organic compound with the molecular formula C9H16O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hept-4-yne chain, with two methyl groups attached to the second and sixth carbon atoms. The (3R) designation indicates the specific spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,6-Dimethylhept-4-yn-3-ol can be achieved through several methods. One common approach involves the use of stereoselective reactions to ensure the correct chiral configuration. For example, the compound can be synthesized via the addition of a propargyl group to a chiral auxiliary, followed by reduction and deprotection steps. The reaction conditions typically involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of alkynes to carbonyl compounds, followed by hydrogenation to produce the desired alcohol. The reaction conditions are optimized to ensure high enantioselectivity and minimal by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-2,6-Dimethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst in ethanol.
Substitution: SOCl2 in pyridine or PBr3 in ether.
Major Products
Oxidation: Formation of 2,6-dimethylhept-4-yn-3-one.
Reduction: Formation of 2,6-dimethylhept-4-ene-3-ol or 2,6-dimethylheptane-3-ol.
Substitution: Formation of 2,6-dimethylhept-4-yn-3-yl chloride or bromide.
Applications De Recherche Scientifique
(3R)-2,6-Dimethylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of (3R)-2,6-Dimethylhept-4-yn-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne group can participate in covalent modifications. The molecular targets and pathways involved vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
(3R)-2,6-Dimethylhept-4-yn-3-ol can be compared with other similar compounds, such as:
(3S)-2,6-Dimethylhept-4-yn-3-ol: The enantiomer with the opposite chiral configuration.
2,6-Dimethylhept-4-yn-3-one: The oxidized form of the compound.
2,6-Dimethylhept-4-ene-3-ol: The reduced form of the compound.
The uniqueness of this compound lies in its specific chiral configuration, which can significantly influence its reactivity and interactions in chemical and biological systems.
Propriétés
Numéro CAS |
561321-82-2 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(3R)-2,6-dimethylhept-4-yn-3-ol |
InChI |
InChI=1S/C9H16O/c1-7(2)5-6-9(10)8(3)4/h7-10H,1-4H3/t9-/m0/s1 |
Clé InChI |
RZQCKHGOJBNXKO-VIFPVBQESA-N |
SMILES isomérique |
CC(C)C#C[C@@H](C(C)C)O |
SMILES canonique |
CC(C)C#CC(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



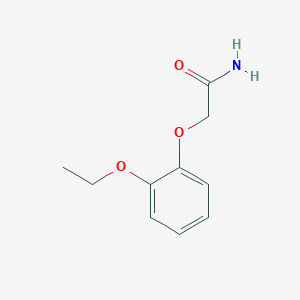
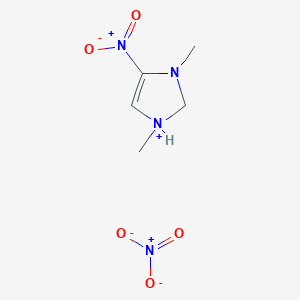
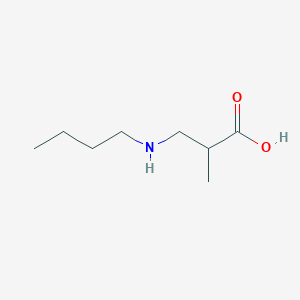
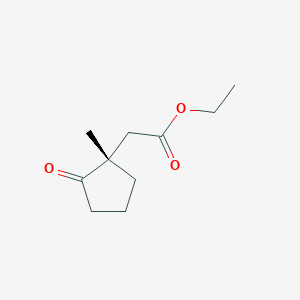
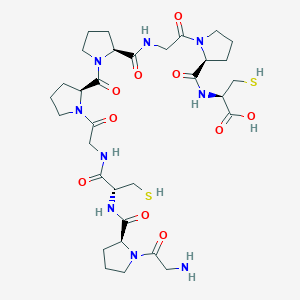
amino}phenol](/img/structure/B14216717.png)
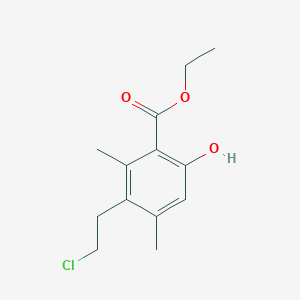
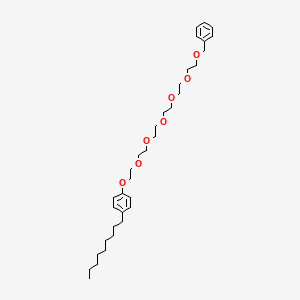
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
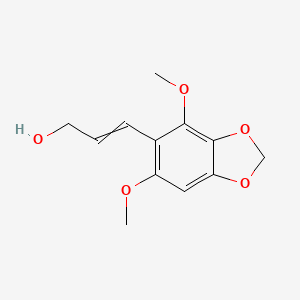
![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
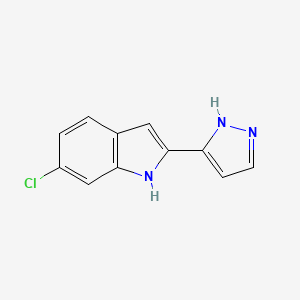
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
